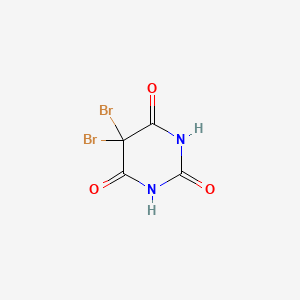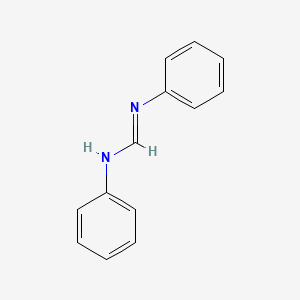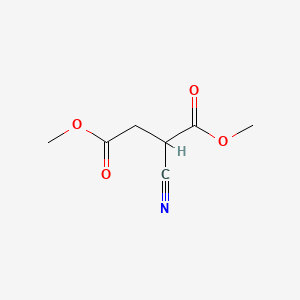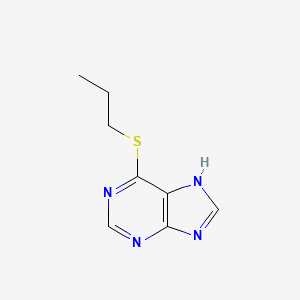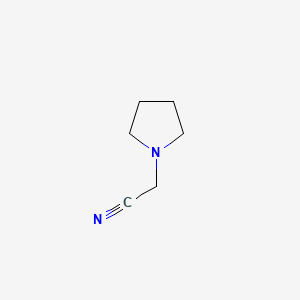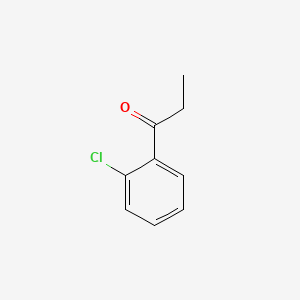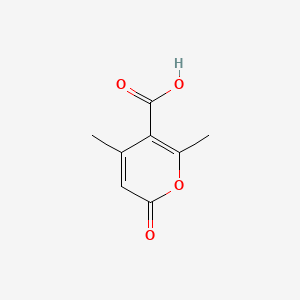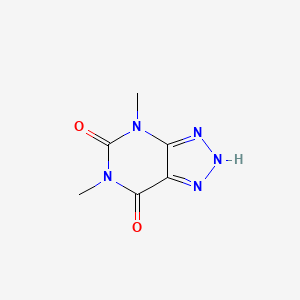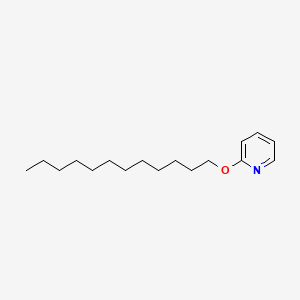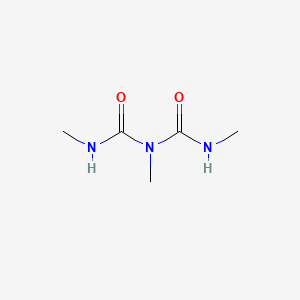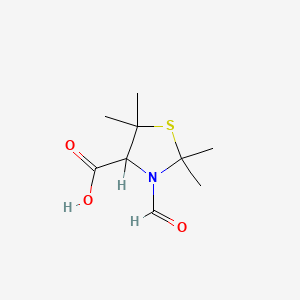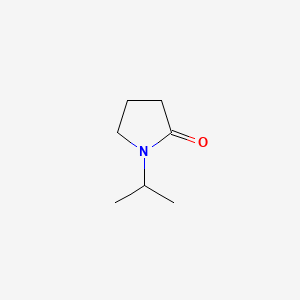
2-Pyrrolidinone, 1-(1-methylethyl)-
Vue d'ensemble
Description
“2-Pyrrolidinone, 1-(1-methylethyl)-” is a chemical compound with the molecular formula C7H13NO . It is also known by other names such as n-isopropyl-2-pyrrolidone, 1-Isopropyl-2-pyrrolidinone, and 1-(Isopropyl)pyrrolidin-2-one .
Synthesis Analysis
The synthesis of “2-Pyrrolidinone, 1-(1-methylethyl)-” and its derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one study reported the synthesis of a series of 2-(hydroxymethyl)pyrrolidines, based on SAR investigation of potent and selective inhibitors .Molecular Structure Analysis
The molecular structure of “2-Pyrrolidinone, 1-(1-methylethyl)-” can be represented by the InChI string: InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3 . The compound has a molecular weight of 127.18 g/mol .Physical And Chemical Properties Analysis
The compound “2-Pyrrolidinone, 1-(1-methylethyl)-” has a molecular weight of 127.18 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Applications De Recherche Scientifique
Penetration Enhancers in Drug Delivery
n-Isopropyl-2-pyrrolidone: is researched for its potential as a penetration enhancer in drug delivery systems. It affects the intercellular lipid bilayers in the stratum corneum, altering the solubilizing ability of this site and promoting drug partition into the skin . This compound is particularly useful in enhancing the percutaneous absorption of drugs, making it a valuable asset in transdermal therapeutic systems.
Additive for Perovskite Solar Cells
In the field of renewable energy, n-isopropyl-2-pyrrolidone serves as an efficiency and stability additive for perovskite solar cells (PSCs). It is introduced into the precursor solution to control film morphology and reduce defect density, which is crucial for the performance of PSCs. The addition of this compound has shown to improve the open circuit voltage, short circuit current density, filling factor, energy conversion efficiency, and device stability .
Solvent in Petrochemical Processing
n-Isopropyl-2-pyrrolidone: is utilized as a solvent in the petrochemical industry. Its good solvency properties allow it to recover hydrocarbons generated in the processing of petrochemicals, such as 1,3-butadiene and acetylene. It is also used to absorb hydrogen sulfide from sour gas and hydrodesulfurization facilities .
Safety and Hazards
“2-Pyrrolidinone, 1-(1-methylethyl)-” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . Safety measures include avoiding exposure, using personal protective equipment, and handling it only in well-ventilated areas .
Orientations Futures
Pyrrolidinones, including “2-Pyrrolidinone, 1-(1-methylethyl)-”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of pyrrolidinones involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Mécanisme D'action
Target of Action
N-Isopropyl-2-Pyrrolidone, also known as “2-Pyrrolidinone, 1-(1-methylethyl)-” or “1-Isopropyl-2-pyrrolidinone”, primarily targets the intercellular lipid bilayers in the stratum corneum . This compound acts as a penetration enhancer, altering the solubilizing ability of the site and promoting drug partition into the skin .
Mode of Action
The compound interacts with its targets by penetrating into the intercellular lipid bilayers in the stratum corneum . It alters the solubilizing ability of this site, thereby promoting drug partition into the skin . This interaction results in enhanced percutaneous absorption of drugs .
Biochemical Pathways
The biochemical pathway of N-Isopropyl-2-Pyrrolidone involves the conversion of glutamate to γ-aminobutyrate (GABA) through decarboxylation, followed by the spontaneous dehydration cyclization of GABA to form 2-pyrrolidone . This pathway is significant in the synthesis of 2-pyrrolidone, a basic chemical used in various industries .
Pharmacokinetics
It is known that the compound and its combination with other solvents such as isopropyl myristate (ipm) have been researched for their synergistic enhancements in the percutaneous absorption of drugs
Result of Action
The result of N-Isopropyl-2-Pyrrolidone’s action is the enhanced percutaneous absorption of drugs . By acting as a penetration enhancer, it increases the transport of various substances, including mannitol, hydrocortisone, steroids, caffeine, ibuprofen, flurbiprofen, and acetylsalicylic acid .
Action Environment
The action of N-Isopropyl-2-Pyrrolidone can be influenced by various environmental factors. For instance, the compound’s ability to enhance percutaneous absorption may be affected by the condition of the skin, such as the presence or absence of natural moisturizing factor (NMF) in the stratum corneum
Propriétés
IUPAC Name |
1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELJWBGTIKZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063183 | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 1-(1-methylethyl)- | |
CAS RN |
3772-26-7 | |
| Record name | N-Isopropyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylbutyrolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isopropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYLBUTYROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3SEH298Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




